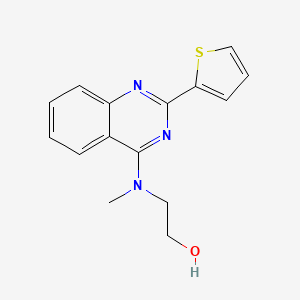
2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol is a complex organic compound that features a quinazoline core substituted with a thiophene ring and a methylaminoethanol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
作用机制
Target of Action
Quinazolinone derivatives have been found to exhibit a broad spectrum of biological activities. They are known to interact with various enzymes and receptors in the body, including kinases, G-protein coupled receptors, and ion channels .
Mode of Action
The interaction of quinazolinone derivatives with their targets often results in the modulation of the target’s activity, which can lead to changes in cellular signaling pathways .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Given the known targets of quinazolinone derivatives, the compound could potentially affect pathways related to cell growth, inflammation, neurotransmission, and others .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in. Potential effects could include changes in cell growth, inflammation, neurotransmission, and others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-aminobenzamides and thiols.
Substitution with Thiophene Ring: The thiophene ring is introduced through a nucleophilic aromatic substitution reaction, where a suitable thiophene derivative reacts with the quinazoline core.
Introduction of Methylaminoethanol Group: The final step involves the alkylation of the quinazoline-thiophene intermediate with methylaminoethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted thiophene derivatives
科学研究应用
2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antitubercular, and anti-HIV activities.
Biological Research: It is used in studies related to biofilm inhibition and quorum sensing in bacteria.
Material Science: The thiophene ring in the compound makes it useful in the development of organic semiconductors and light-emitting diodes.
相似化合物的比较
Similar Compounds
2-Thiopheneethanol: Used in the preparation of biologically active compounds like analgesics and antithrombotics.
Quinazolin-4(3H)-ones: Known for their antimicrobial and cytotoxic activities.
Thiophene Derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol is unique due to its combination of a quinazoline core and a thiophene ring, which imparts a broad spectrum of biological activities. Its ability to inhibit biofilm formation and quorum sensing in bacteria makes it a promising candidate for developing new antimicrobial agents .
属性
IUPAC Name |
2-[methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-18(8-9-19)15-11-5-2-3-6-12(11)16-14(17-15)13-7-4-10-20-13/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQGBMOCDTQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
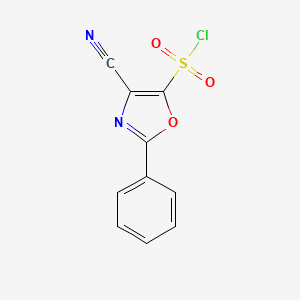
![(E)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethenesulfonamide](/img/structure/B2610144.png)
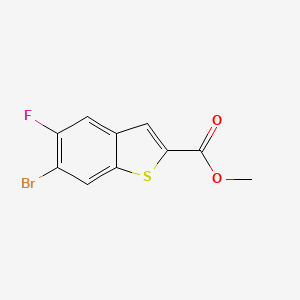
![N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide](/img/structure/B2610146.png)
![Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate](/img/structure/B2610148.png)
![N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2610151.png)
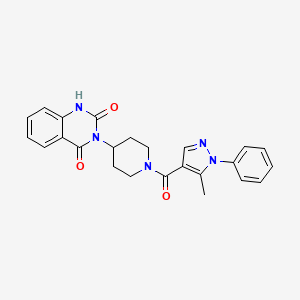
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2610154.png)
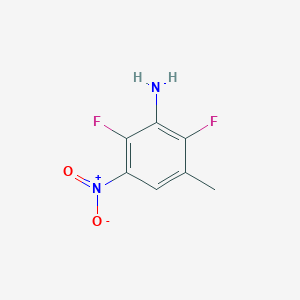
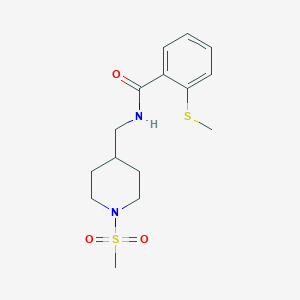
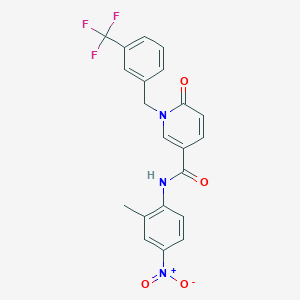
![4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2610160.png)
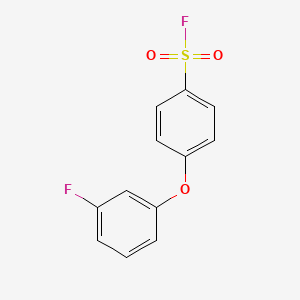
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/new.no-structure.jpg)
